3-Fluorophenol

Catalog No.
S564693
CAS No.
372-20-3
M.F
C6H5FO
M. Wt
112.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenol

CAS Number

372-20-3

Product Name

3-Fluorophenol

IUPAC Name

3-fluorophenol

Molecular Formula

C6H5FO

Molecular Weight

112.1 g/mol

InChI

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

SJTBRFHBXDZMPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)O

Synonyms

3-fluorophenol, m-fluorophenol

Canonical SMILES

C1=CC(=CC(=C1)F)O

Glycosylation by Plant Cell Cultures

    Scientific Field: Biochemistry

    Summary of Application: 3-Fluorophenol is used in research to study its metabolism by plant cell cultures.

    Methods of Application: The plant cell cultures of Nicotiana tabacum are incubated with 2-fluorophenol for five days.

    Results or Outcomes: The study found that N. tabacum cells converted 2-fluorophenol into its β-glucoside (60%) and β-gentiobioside (10%). 4-Fluorophenol was also glycosylated to its β-glucoside (32%) and β-gentiobioside (6%) by N. tabacum cells. On the other hand, N.

Materials Science

Agrochemicals

Organic Synthesis

Environmental Biotechnology

Pharmaceutical Synthesis

3-Fluorophenol is an aromatic compound characterized by the presence of a fluorine atom at the meta position of the phenolic ring. Its molecular formula is C₆H₅FO, and it has a molecular weight of approximately 112.10 g/mol. This compound is also known as m-fluorophenol and is recognized for its unique properties stemming from the electronegative fluorine atom, which influences its reactivity and interactions in various chemical environments .

  • Fluorine Substitution: The presence of fluorine can influence the molecule's interaction with other compounds by affecting its electronic properties.
  • Hydrogen Bonding: The ability to form hydrogen bonds can play a role in how 3-FP interacts with biological targets or materials [].
Typical of phenolic compounds:

  • Electrophilic Substitution: The hydroxyl group (-OH) makes the aromatic ring more reactive towards electrophiles. For instance, it can react with halogens or nitro groups under appropriate conditions.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
  • Dehydrohalogenation: Under strong basic conditions, 3-fluorophenol can lose hydrogen fluoride to form phenol derivatives.

The following reaction illustrates the deprotonation of 3-fluorophenol:
C6H5FO+NaOHC6H4F(ONa+)+H2O\text{C}_6\text{H}_5\text{FO}+\text{NaOH}\rightarrow \text{C}_6\text{H}_4\text{F}(\text{O}^-\text{Na}^+)+\text{H}_2\text{O}

3-Fluorophenol exhibits biological activity that has been explored in various studies. It has shown potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. In particular, it has been investigated for its effects on enzyme activity and as a potential scaffold for drug development. The presence of the fluorine atom can enhance lipophilicity, potentially improving bioavailability .

Several methods exist for synthesizing 3-fluorophenol:

  • From m-Aminophenol: A notable method involves diazotization of m-aminophenol followed by fluorination using anhydrous hydrofluoric acid in an organic solvent such as toluene or pyridine. This method allows for efficient synthesis while minimizing environmental impact through solvent recovery .
  • From 3-Fluoroaniline: Another approach involves diazotization of 3-fluoroaniline followed by hydrolysis to yield 3-fluorophenol. This method is noted for its simplicity and high yield (up to 81%) without requiring specialized equipment .

3-Fluorophenol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Agricultural Chemicals: It is used in the formulation of agrochemicals, particularly herbicides and fungicides.
  • Chemical Research: As a reagent in organic synthesis, it aids in the development of new chemical entities.

Studies on the interactions of 3-fluorophenol with biological molecules have revealed its potential as a modulator of enzyme activity. Research indicates that it may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its reactivity with nucleophiles suggests potential pathways for developing targeted therapies based on its structure .

Several compounds share structural similarities with 3-fluorophenol. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
2-Fluorophenolortho-positionedHigher acidity compared to 3-fluorophenol
4-Fluorophenolpara-positionedGreater steric hindrance affecting reactivity
Phenolno fluorineBaseline for comparison; lacks halogen influence
m-Chlorophenolchlorine insteadDifferent electronegative properties affecting reactivity

The unique positioning of the fluorine atom in 3-fluorophenol influences its chemical behavior significantly compared to these similar compounds, making it particularly valuable in synthetic applications and biological studies .

The synthesis of organofluorine compounds began in the mid-19th century, with early efforts focused on halogen exchange reactions. While elemental fluorine was isolated in 1886 by Henri Moissan, practical methods for introducing fluorine into aromatic systems emerged later. 3-Fluorophenol was first synthesized through nucleophilic aromatic substitution (SNAr) and diazotization routes. For example, early protocols involved fluorination of 3-iodophenol using copper catalysts under basic conditions. By the mid-20th century, advancements in fluorination reagents, such as N-fluoropyridinium salts, enabled more efficient and selective synthesis.

A notable breakthrough came with the development of Ullmann-type coupling reactions, where 3-fluorophenol was produced via copper-mediated coupling of fluorobenzene derivatives with phenol precursors. Modern methods employ palladium catalysis or photoredox strategies to achieve higher yields and regioselectivity.

Significance in Halogenated Aromatic Chemistry

Electronic Effects and Reactivity

The fluorine atom in 3-fluorophenol exerts strong inductive (-I) and resonance (-M) effects:

  • Inductive withdrawal: Fluorine’s electronegativity (3.98) polarizes the C–F bond, reducing electron density on the aromatic ring.
  • Resonance donation: Fluorine’s lone pairs partially conjugate with the ring, stabilizing positive charges at ortho and para positions.

This dual electronic profile makes 3-fluorophenol less reactive toward electrophilic substitution than phenol but more reactive than its para- and ortho-isomers. For instance, nitration occurs preferentially at the para position relative to the hydroxyl group due to fluorine’s meta-directing nature.

Comparative Reactivity of Fluorophenol Isomers

Property2-Fluorophenol3-Fluorophenol4-Fluorophenol
Directing effectOrtho/paraMetaOrtho/para
pKa8.499.297.14
Boiling point (°C)178178185

Data derived from PubChem and thermodynamic studies.

Position in Organofluorine Chemistry

Unique C–F Bond Characteristics

The carbon–fluorine bond in 3-fluorophenol exhibits exceptional properties:

  • Bond strength: ~480 kJ/mol, contributing to thermal stability.
  • Short bond length: 1.39 Å, reducing steric hindrance.
  • Low polarizability: Enhances hydrophobicity and metabolic resistance.

These traits make 3-fluorophenol a strategic building block in pharmaceuticals. For example, its derivatives are used in antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA). Fluorine’s electronegativity also improves drug bioavailability by modulating lipophilicity.

Applications in Materials Science

3-Fluorophenol derivatives are employed in:

  • Liquid crystals: Fluorinated aromatic cores enhance thermal stability and optical anisotropy.
  • Polymer additives: Improve flame resistance and dielectric properties.

Synthesis Methods and Yields

MethodReagents/ConditionsYield (%)Reference
Ullmann couplingCu catalyst, NaOH, DMSO, 110°C96
Diazotization-fluorinationNaNO₂, HF, 0–5°C85
Photoredox catalysisIr(ppy)₃, Blue LEDs, room temperature78

Molecular Structure and Properties

Molecular Formula and Weight

3-Fluorophenol is characterized by the molecular formula C₆H₅FO [1] [3] [5]. The compound exhibits a molecular weight of 112.103 grams per mole according to multiple authoritative sources [1] [14]. Alternative sources report slight variations, with values of 112.1017 grams per mole [10] and 112.10 grams per mole [5], representing standard variations in precision across different databases. The monoisotopic mass has been determined to be 112.032443 atomic mass units [7].

Table 1: Molecular Formula and Weight Data

ParameterValueSource
Molecular FormulaC₆H₅FO [1] [3] [5]
Molecular Weight112.103 g/mol [1] [14]
Molecular Weight (Alternative)112.1017 g/mol [10]
Monoisotopic Mass112.032443 u [7]

Structural Representation and Conformers

The structural representation of 3-fluorophenol can be expressed through multiple chemical notation systems [1] [5] [10]. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CC(=C1)F)O [1] [14], while alternative notations include Oc1cccc(F)c1 [9]. The International Chemical Identifier string is recorded as InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H [5] [10].

The compound demonstrates a planar aromatic ring structure with the fluorine atom positioned at the meta position relative to the hydroxyl group [6]. Research indicates that 3-fluorophenol forms hydrogen-bonded chains through intermolecular interactions, with molecules connecting via oxygen-hydrogen to oxygen-hydrogen bonds [6]. The crystallographic analysis reveals that these chains are stabilized through additional interactions between hydrogen atoms and fluorine atoms, with distances measured at 2.61 Ångströms [6].

Table 2: Structural Representation Data

Notation SystemRepresentation
SMILESC1=CC(=CC(=C1)F)O
SMILES (Alternative)Oc1cccc(F)c1
InChIInChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H
InChI KeySJTBRFHBXDZMPS-UHFFFAOYSA-N

Crystallographic Data

3-Fluorophenol crystallizes in the monoclinic space group P2₁ with one molecule present in the asymmetric unit [6]. Diffraction data collected at 150 Kelvin reveal specific unit cell parameters and molecular packing arrangements [6]. The crystal structure demonstrates that molecules interact through a characteristic chain formation pattern, with oxygen-hydrogen to oxygen-hydrogen hydrogen bonds forming the primary structural motif [6].

The hydrogen bonding network in the crystal structure exhibits oxygen to oxygen distances of 2.819 Ångströms, which represents a slightly longer interaction compared to other similar phenolic compounds [6]. Additional stabilization occurs through carbon-hydrogen to fluorine interactions between adjacent chains, with these interactions forming secondary structural patterns along specific crystallographic directions [6].

Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁ [6]
Molecules per Asymmetric Unit1 [6]
Data Collection Temperature150 K [6]
Oxygen-Oxygen Distance2.819 Å [6]
Carbon-Hydrogen to Fluorine Distance2.61 Å [6]

Physical property measurements indicate a density of 1.238 grams per milliliter at 25 degrees Celsius [3] [9], with a refractive index of 1.514 [3] [9]. The melting point ranges from 8 to 14 degrees Celsius according to various sources [1] [3] [26], while the boiling point is consistently reported as 177 to 179 degrees Celsius [1] [3] [5].

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-fluorophenol [1] [5] [8]. This nomenclature follows standard organic chemistry conventions where the fluorine substituent is designated by its position number on the benzene ring relative to the hydroxyl group [1] [8]. The numbering system begins with the carbon atom bearing the hydroxyl group as position 1, making the fluorine atom substituent located at position 3 [1] [8].

Chemical Identifiers and Registry Numbers

3-Fluorophenol is registered under Chemical Abstracts Service Registry Number 372-20-3 [1] [3] [5] [8]. The compound receives multiple database-specific identification codes including PubChem Compound Identifier 9743 [1] [8] and ChemSpider Identifier 9360 [7]. The Molecular Design Limited Number is documented as MFCD00002254 [1] [3] [7].

European regulatory identification includes European Community Number 206-748-6 [3] [7] [8]. The United States National Institute for Occupational Safety and Health registry assigns the compound NIOSH Number 1904536 [1] [3]. Additional federal identification includes Unique Ingredient Identifier T7OMA38487 [3] [8] and National Stock Number 87078 [5] [8].

Table 4: Chemical Identifiers and Registry Numbers

Database/RegistryIdentifierReference
Chemical Abstracts Service372-20-3 [1] [3] [5]
PubChem9743 [1] [8]
ChemSpider9360 [7]
Molecular Design LimitedMFCD00002254 [1] [3]
European Community206-748-6 [3] [7]
National Institute for Occupational Safety and Health1904536 [1] [3]
Unique Ingredient IdentifierT7OMA38487 [3] [8]
National Stock Number87078 [5] [8]

Alternative Nomenclature and Synonyms

The compound is recognized by numerous alternative names and synonyms across scientific literature and commercial applications [1] [3] [8]. The most commonly used alternative designation is meta-fluorophenol, reflecting the meta position of the fluorine substituent relative to the hydroxyl group [1] [3] [8]. Additional systematic variations include phenol, 3-fluoro- and phenol, meta-fluoro- [3] [5] [8].

XLogP3

1.9

Boiling Point

178.0 °C

LogP

1.93 (LogP)

Melting Point

13.7 °C

UNII

T7OMA38487

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

372-20-3

Wikipedia

3-fluorophenol

Dates

Last modified: 08-15-2023
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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